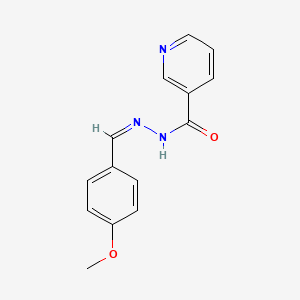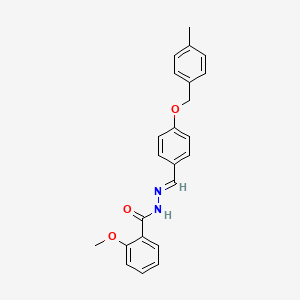
Nicotinic (4-methoxybenzylidene)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nicotinic (4-methoxybenzylidene)hydrazide is a chemical compound with the molecular formula C14H13N3O2 and a molecular weight of 255.279.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nicotinic (4-methoxybenzylidene)hydrazide can be synthesized through the reaction of nicotinic acid hydrazide with 4-methoxybenzaldehyde. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Nicotinic (4-methoxybenzylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazides and other derivatives.
Wissenschaftliche Forschungsanwendungen
Nicotinic (4-methoxybenzylidene)hydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antitubercular properties.
Medicine: Explored as a potential drug candidate for the treatment of tuberculosis and other infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of nicotinic (4-methoxybenzylidene)hydrazide involves its interaction with specific molecular targets, such as enzymes involved in bacterial cell wall synthesis. The compound inhibits the growth of Mycobacterium tuberculosis by interfering with the synthesis of essential components of the bacterial cell wall, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Nicotinic acid (4-methyl-benzylidene)-hydrazide
- Nicotinic acid (4-nitro-benzylidene)-hydrazide
- Nicotinic acid (4-isopropyl-benzylidene)-hydrazide
- Nicotinic acid (4-hydroxy-benzylidene)-hydrazide
- Nicotinic acid (4-dimethylamino-benzylidene)-hydrazide
Uniqueness
Nicotinic (4-methoxybenzylidene)hydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its lipophilicity and may contribute to its biological activity, making it a promising candidate for further research and development .
Eigenschaften
CAS-Nummer |
100867-76-3 |
|---|---|
Molekularformel |
C14H13N3O2 |
Molekulargewicht |
255.27 g/mol |
IUPAC-Name |
N-[(Z)-(4-methoxyphenyl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H13N3O2/c1-19-13-6-4-11(5-7-13)9-16-17-14(18)12-3-2-8-15-10-12/h2-10H,1H3,(H,17,18)/b16-9- |
InChI-Schlüssel |
OGTOITILZHXBDL-SXGWCWSVSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)/C=N\NC(=O)C2=CN=CC=C2 |
Kanonische SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Benzoic acid, 3-[4-(2-propyn-1-yloxy)benzoyl]-](/img/structure/B11940365.png)

